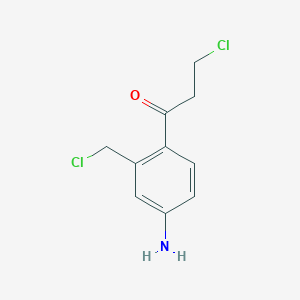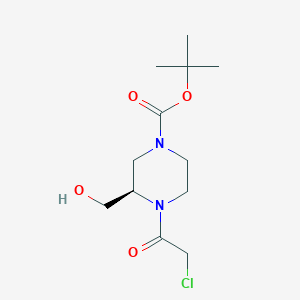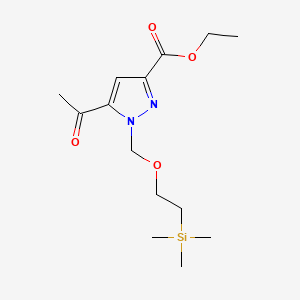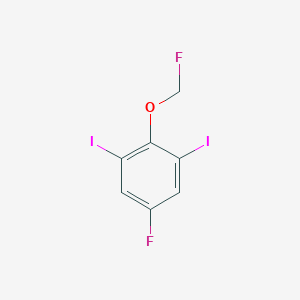
1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a difluorobenzene derivative. One common method is the reaction of 1-chloro-2,6-difluorobenzene with trifluoromethylthiolating agents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. Pathways involved may include nucleophilic substitution and radical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene include:
1-Chloro-2,4-difluorobenzene: Lacks the trifluoromethylthio group, leading to different reactivity.
1-Chloro-2,6-difluorobenzene: Similar structure but without the trifluoromethylthio group.
2-Chloro-1,3-difluoro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of trifluoromethylthio.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H2ClF5S |
|---|---|
Molekulargewicht |
248.60 g/mol |
IUPAC-Name |
2-chloro-1,3-difluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H |
InChI-Schlüssel |
BKBSJKMTZWUUBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)Cl)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)
![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)




![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)



